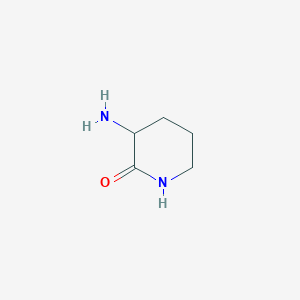

3-Aminopiperidin-2-one

Übersicht

Beschreibung

- In diesem Zyklus werden Aminosäuren metabolisiert, und der resultierende Ammoniak wird zur Ausscheidung in Harnstoff umgewandelt .

- Speziell katalysiert Cyclo-Ornithin die Umwandlung von L-Ornithin zu L-Prolin zusammen mit der Freisetzung von Ammoniak (NH₄⁺).

Cyclo-Ornithin: , ist ein Enzym, das eine entscheidende Rolle im .

Vorbereitungsmethoden

- Cyclo-Ornithin wird hauptsächlich durch enzymatische Reaktionen in lebenden Organismen hergestellt.

- Es wird aufgrund seiner biologischen Bedeutung nicht üblicherweise direkt im Labor synthetisiert.

Analyse Chemischer Reaktionen

Functionalization at the 4-Position

4-Substituted derivatives are synthesized via diastereoselective cuprate addition and reductive amination :

Key Steps:

-

Cuprate Addition to α,β-Unsaturated Esters

-

Racemization-Free Reductive Amination

Lactam Ring Reactivity

The lactam ring undergoes selective transformations:

Ring-Opening Reactions

-

Acidic Conditions : Protonation of the lactam oxygen enables nucleophilic attack (e.g., by water or alcohols), yielding linear amino acids.

-

Basic Conditions : Deprotonation of the amine triggers ring expansion or contraction via Beckmann rearrangements (not directly observed but theoretically plausible).

Transition Metal Catalysis

-

Palladium-Catalyzed Cross-Coupling : Limited applicability due to lactam stability, but aryl halides may couple at the amine via Buchwald-Hartwig amination under tailored conditions .

Comparative Reaction Pathways

| Reaction Type | Conditions | Key Intermediates | Yield Range |

|---|---|---|---|

| Cyclization | TMSCl/NaOEt, methanol | Silylated ornithine | 85–97% |

| Cuprate Addition | THF, −78°C | Chelated enolate | 70–95% |

| Reductive Amination | NaBH3CN, pH 4.5 | Iminium ion | 80–90% |

Challenges and Innovations

Wissenschaftliche Forschungsanwendungen

1.1. CGRP Receptor Antagonists

Recent research has identified 3-aminopiperidin-2-one derivatives as potent antagonists of the calcitonin gene-related peptide (CGRP) receptor, which is crucial in the treatment of migraines. A novel series of compounds demonstrated improved receptor affinity through structural modifications, leading to the discovery of a highly effective orally bioavailable antagonist .

1.2. Dipeptidyl Peptidase IV (DPP4) Inhibitors

Another significant application of 3-AP derivatives is in the development of DPP4 inhibitors for managing type 2 diabetes. Studies have shown that compounds designed around the 3-AP structure exhibit competitive inhibition against DPP4, with docking scores correlating well with biological activity .

1.3. Anticancer Activity

This compound derivatives have also been investigated for their anticancer properties. For instance, one study reported that a specific derivative induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM, highlighting its potential as an anticancer agent.

2.1. Enzyme Inhibition Studies

The structural versatility of 3-AP allows it to serve as a scaffold for designing enzyme inhibitors. Its derivatives have been tested for inhibition against various enzymes, including tryptase and calmodulin-dependent kinases, showcasing their potential in treating conditions related to enzyme dysregulation .

2.2. Antimicrobial Properties

Research has indicated that this compound and its derivatives possess antimicrobial properties. One study noted the presence of bioactive compounds within the methanolic extract of Enterobacter aerogenes, suggesting that these derivatives may contribute to antimicrobial activity.

3.1. Building Block for Complex Molecules

In synthetic chemistry, 3-AP serves as a critical building block for synthesizing more complex molecules, including peptidomimetics and other pharmaceutical agents. The ability to modify its structure allows chemists to explore diverse chemical pathways and optimize pharmacological profiles .

3.2. Synthetic Routes

A practical synthetic approach for preparing this compound involves diastereoselective addition reactions and racemization-free reductive amination, facilitating the creation of various derivatives with tailored biological activities.

4.1. Case Study: CGRP Antagonists

A series of novel this compound-based CGRP receptor antagonists were synthesized and evaluated for their efficacy in migraine treatment. The modifications led to significant improvements in potency and selectivity compared to existing treatments.

4.2. Case Study: DPP4 Inhibitors

In a comparative study against Sitagliptin, new derivatives based on 3-AP were shown to exhibit superior DPP4 inhibition in vitro, leading to promising results in vivo regarding glucose regulation and insulin sensitivity.

Wirkmechanismus

- Cyclo-ornithine’s mechanism involves the cleavage of the carbon-nitrogen bond in L-ornithine.

- It acts as an ammonia lyase , facilitating the conversion to L-proline.

- The molecular targets and pathways involved are part of the urea cycle .

Vergleich Mit ähnlichen Verbindungen

- Cyclo-Ornithin ist einzigartig aufgrund seiner spezifischen Rolle im Harnstoffzyklus.

- Andere verwandte Verbindungen umfassen L-Arginin , L-Citrullin und L-Ornithin selbst, die am Stickstoffstoffwechsel beteiligt sind .

Biologische Aktivität

3-Aminopiperidin-2-one, also known as cycloornithine, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a six-membered lactam ring with an amino group at the 3-position. This unique structure allows for various substitutions that can enhance its biological activity. The presence of the lactam ring is crucial for its interaction with biological targets, particularly enzymes and receptors.

Enzyme Inhibition

Research has indicated that N-substituted derivatives of this compound exhibit promising tryptase inhibition activity. Tryptase is an enzyme involved in inflammatory responses, and its inhibition can lead to therapeutic benefits in conditions such as asthma and allergies. The ability to modify the nitrogen atoms and the ring structure allows for fine-tuning of these interactions, enhancing the selectivity and potency of the inhibitors .

Antimicrobial Properties

Studies have shown that this compound derivatives possess antimicrobial properties. For instance, compounds derived from this scaffold have been identified within extracts of Enterobacter aerogenes, demonstrating antifungal and antibacterial activities. This suggests that this compound could serve as a template for developing new antimicrobial agents .

Neuropharmacological Effects

The compound has also been explored for its effects on neurological pathways. It has been reported to act as a calcitonin gene-related peptide (CGRP) receptor antagonist, which may have implications in treating migraine and other neurogenic inflammatory conditions . The modulation of CGRP signaling is particularly relevant given the role of this peptide in pain transmission and vascular regulation.

The mechanisms through which this compound exerts its biological effects are varied:

- Tryptase Inhibition : The structural modifications allow for enhanced binding to the active site of tryptase, preventing substrate access and subsequent enzymatic activity.

- CGRP Receptor Modulation : By binding to CGRP receptors, these compounds can inhibit the signaling pathways that lead to vasodilation and pain sensation.

Case Studies

-

Inhibition of Tryptase :

- A study demonstrated that specific N-substituted this compound derivatives showed IC50 values in the low micromolar range against tryptase, indicating potent inhibitory effects .

-

Antimicrobial Activity :

- Extracts containing this compound were tested against various bacterial strains, showing significant inhibition zones, thus supporting its potential as an antimicrobial agent .

- Neuropharmacological Applications :

Safety and Toxicology

While the potential therapeutic applications are promising, safety profiles must be established. Genotoxicity studies using the comet assay have been conducted to evaluate the safety of this compound derivatives. These studies indicated no significant genotoxic effects at therapeutic concentrations, but further research is warranted to comprehensively assess long-term safety .

Eigenschaften

IUPAC Name |

3-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCMTCQQDULIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409421, DTXSID90862775 | |

| Record name | 3-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_29756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Amino-2-piperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1892-22-4 | |

| Record name | 3-Amino-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-2-piperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 3-Aminopiperidin-2-ones and how do these relate to their potential as tryptase inhibitors?

A1: 3-Aminopiperidin-2-ones possess a six-membered lactam ring with an amino group at the 3-position. This structure allows for diverse substitutions on both the nitrogen atoms and the ring, making them versatile scaffolds for exploring structure-activity relationships (SAR). Research has shown that N-substituted 3-aminopiperidin-2-ones exhibit promising tryptase inhibition activity []. The ability to introduce diverse substituents allows for fine-tuning the interactions with the tryptase enzyme, potentially leading to more potent and selective inhibitors.

Q2: Can you describe a synthetic strategy for the preparation of 3-Aminopiperidin-2-ones and how this method facilitates the synthesis of more complex peptides?

A2: A practical synthetic approach for 4-substituted-3-aminopiperidin-2-ones involves two key steps: (a) diastereoselective addition of a cuprate reagent to an (E)-α,β-unsaturated ester and (b) racemization-free reductive amination []. This methodology was successfully employed to synthesize a conformationally constrained tetrapeptide, N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), starting from 3-amino-4-vinylpiperidin-2-one []. This highlights the utility of 3-aminopiperidin-2-ones as building blocks for synthesizing peptidomimetics with constrained conformations, potentially influencing their biological activity and stability.

Q3: Beyond tryptase inhibition, are there other reported biological activities associated with 3-Aminopiperidin-2-ones or related piperidinone derivatives?

A3: Yes, the broader family of piperidinone derivatives exhibits a wide range of biological activities. For instance, 2,6-diaryl-3-(arylthio)piperidin-4-ones and their N-methyl analogues have demonstrated antimicrobial activities []. Additionally, N-substituted-3-aminopiperidin-2-ones are reported to act as constrained dipeptide surrogates, particularly for the Ser-Leu dipeptide []. This property is valuable in designing peptidomimetics with improved pharmacokinetic properties. Furthermore, research has identified several bioactive compounds, including 3-Aminopiperidin-2-one, within the methanolic extract of Enterobacter aerogenes, a bacterium known for its antifungal and antibacterial properties []. This finding suggests the potential of this compound class as a source of novel antimicrobial agents.

Q4: Have any studies investigated the potential toxicity or safety concerns associated with 3-Aminopiperidin-2-ones?

A4: While the provided research focuses on synthesis and structure-activity relationships, one study describes the synthesis of related substances and impurities, including this compound hydrochloride, formed during the preparation of Eflornithine []. Eflornithine is a drug used to treat African sleeping sickness and exhibits certain side effects. The identification and characterization of these related substances are crucial for ensuring the safety and efficacy of Eflornithine production. This highlights the importance of thoroughly evaluating the safety profiles of this compound derivatives, especially as they progress towards potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.